(1S,2S)-2-Methoxycyclohexanol

Catalog No.
S1534165
CAS No.
134108-92-2
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-2-Methoxycyclohexanol

CAS Number

134108-92-2

Product Name

(1S,2S)-2-Methoxycyclohexanol

IUPAC Name

(1S,2S)-2-methoxycyclohexan-1-ol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

DCQQZLGQRIVCNH-BQBZGAKWSA-N

SMILES

COC1CCCCC1O

Canonical SMILES

COC1CCCCC1O

Isomeric SMILES

CO[C@H]1CCCC[C@@H]1O

Organic Synthesis: Chiral Auxiliary

Due to its stereochemistry, (1S,2S)-2-methoxycyclohexanol can be employed as a chiral auxiliary in organic synthesis. Chiral auxiliaries are temporary chiral units introduced into a reaction to control the stereochemical outcome of the product. (1S,2S)-2-Methoxycyclohexanol can be attached to a starting material and then participate in a reaction, influencing the formation of a specific stereoisomer. Once the reaction is complete, the chiral auxiliary can be removed without affecting the final product's stereochemistry. This approach allows for the synthesis of enantiopure compounds, which are crucial in various fields, including pharmaceuticals and agrochemicals. ncbi.nlm.nih.gov])

Medicinal Chemistry: Precursor and Intermediate

(1S,2S)-2-Methoxycyclohexanol can serve as a valuable precursor or intermediate in the synthesis of various bioactive molecules. Its unique structure and stereochemistry allow it to be incorporated into the final drug candidate, potentially influencing its properties like target binding affinity and pharmacological activity. Researchers have explored its use in the synthesis of diverse compounds, including:

  • Anticonvulsants: Studies have investigated the potential of (1S,2S)-2-methoxycyclohexanol-derived compounds for treating epilepsy.
  • Antidepressants: Research has explored the use of this molecule as a building block for potential antidepressant agents.
  • Anticancer agents: Some studies have examined the potential of (1S,2S)-2-methoxycyclohexanol-containing compounds for their anticancer properties.

Material Science: Potential Applications

(1S,2S)-2-Methoxycyclohexanol's unique properties, such as its chirality and ability to form hydrogen bonds, might hold promise for applications in material science. Some potential areas of exploration include:

  • Liquid crystals: The chiral nature of this molecule could be beneficial in designing new liquid crystals with specific optical properties.
  • Polymers: Incorporation of (1S,2S)-2-methoxycyclohexanol into polymers might lead to materials with unique properties like controlled biodegradability or specific self-assembly behaviors.

(1S,2S)-2-Methoxycyclohexanol is a chiral alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of approximately 130.19 g/mol. It features a cyclohexane ring substituted with a methoxy group and a hydroxyl group, making it an important compound in organic synthesis due to its chirality. The compound is often utilized as a chiral building block for the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals .

, including:

  • Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Esterification: It can react with carboxylic acids to form esters, which are useful in various applications.
  • Oxidation: The alcohol can be oxidized to yield ketones or aldehydes, depending on the reaction conditions.

These reactions highlight its utility as a precursor for more complex organic compounds .

Research indicates that (1S,2S)-2-Methoxycyclohexanol exhibits biological activity that may have implications in medicinal chemistry. It has been identified as a key intermediate in the synthesis of tricyclic β-lactam antibiotics, which are known for their antibacterial properties. The compound's chirality contributes to its biological effectiveness, making it an important target for further research into its pharmacological properties .

(1S,2S)-2-Methoxycyclohexanol is primarily used in:

  • Pharmaceuticals: As a chiral building block in the synthesis of various drugs, particularly antibiotics.
  • Agrochemicals: Its unique structure allows it to serve as an intermediate in the production of herbicides and pesticides.
  • Flavoring and Fragrance Industry: Its pleasant odor profile makes it suitable for use in perfumes and flavorings .

Studies on (1S,2S)-2-Methoxycyclohexanol suggest it interacts with various biological systems. Its role as an intermediate in antibiotic synthesis implies interactions with bacterial enzymes. Furthermore, research into its pharmacokinetics and dynamics is ongoing to better understand its behavior within biological systems and potential therapeutic applications .

Several compounds share structural similarities with (1S,2S)-2-Methoxycyclohexanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
trans-2-MethoxycyclohexanolChiral AlcoholPrecursor to (1S,2S)-2-Methoxycyclohexanol
CyclohexanolSaturated AlcoholLacks chirality; simpler structure
1-MethoxycyclohexeneUnsaturated AlcoholContains a double bond; different reactivity
(1R,2R)-2-MethoxycyclohexanolChiral AlcoholEnantiomer of (1S,2S)-2-Methoxycyclohexanol

The distinct stereochemistry of (1S,2S)-2-Methoxycyclohexanol provides it with unique properties that are significant in both chemical reactivity and biological activity compared to its analogs .

XLogP3

0.7

Dates

Last modified: 08-15-2023

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